molecular formula C22H15ClFN3O2S B3469168 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 430470-66-9

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B3469168
CAS No.: 430470-66-9
M. Wt: 439.9 g/mol
InChI Key: FTZLWYRCGGGGNP-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound X) belongs to a class of quinazolinone derivatives characterized by a sulfur-linked acetamide moiety. Quinazolinones are heterocyclic scaffolds with broad pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . Compound X features a 4-chlorophenyl group at position 3 of the quinazolinone core and a 2-fluorophenylacetamide substituent, distinguishing it from analogs through unique electronic and steric properties. This article provides a detailed comparison of Compound X with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2S/c23-14-9-11-15(12-10-14)27-21(29)16-5-1-3-7-18(16)26-22(27)30-13-20(28)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZLWYRCGGGGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430470-66-9
Record name 2-((3-(4-CL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N-(2-F-PHENYL)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with the quinazolinone intermediate.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The exact mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The quinazolinone core is known to interact with various biological targets, which could contribute to its observed effects.

Comparison with Similar Compounds

Structural Variations

Key structural analogs of Compound X include:

Compound ID Core Structure Modifications Substituents on Acetamide Moiety Key Features Reference
Compound X 3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl N-(2-Fluorophenyl) Ortho-fluorine; moderate steric bulk -
AJ5d 3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) Thiazolidinone ring; dual halogenation
13a () 3-(4-Methylphenyl)-4-oxoquinazolin-2-yl N-(4-Sulfamoylphenyl) Sulfonamide group enhances solubility
Compound 43 () 3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl N-(Methoxybenzylidene-thiazolidinone) Thioxothiazolidinone; high melting point (239–241°C)
3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl N-(2-Methoxy-5-methylphenyl) Methoxy and methyl groups improve lipophilicity
  • Halogenation Patterns : Replacement of the 4-chlorophenyl group in Compound X with bromine (e.g., ) or fluorine (AJ5d) alters electronic properties and binding affinity. Bromine increases molecular weight and polarizability, while fluorine enhances electronegativity .
  • Sulfamoyl () or thiazolidinone () groups enhance solubility or bioactivity .

Physicochemical Properties

Property Compound X (Estimated) AJ5d 13a
Molecular Weight (g/mol) ~455.9 ~503.9 357.38 465.95
Melting Point (°C) Not reported Not reported 288 Not reported
LogP (Predicted) ~3.8 ~4.2 ~2.5 ~5.2
Hydrogen Bond Acceptors 5 6 5 5
  • Solubility : Sulfamoyl-containing analogs (e.g., 13a) exhibit higher aqueous solubility due to hydrogen bonding . Compound X’s ortho-fluorophenyl group may reduce solubility compared to para-substituted derivatives.
  • Thermal Stability: High melting points in thiazolidinone derivatives (e.g., 43: 239–241°C) suggest strong crystalline packing, whereas Compound X’s stability remains uncharacterized .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide , with CAS number 477333-32-7 , is a quinazoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H15ClF3N3O2S
  • Molecular Weight : 489.90 g/mol
  • Structural Features : The compound contains a quinazoline core with a chlorophenyl group and a sulfanyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Potential

Quinazolines are well-known for their anticancer activities. Research has demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation . For example, studies on related compounds have shown that they can downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced tumor viability.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Quinazolines have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes . In vitro assays have indicated that derivatives can exhibit strong inhibitory effects, making them candidates for treating conditions like Alzheimer's disease and urinary tract infections.

Study 1: Antimicrobial Efficacy

A recent study synthesized several quinazoline derivatives, including this compound. The researchers tested their antimicrobial activity against Salmonella typhi and Bacillus subtilis, finding moderate to strong inhibition at concentrations as low as 50 µM. The results suggest that the sulfanyl group enhances the bioactivity of these compounds .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of quinazoline derivatives, this compound was included in a panel of tested agents. Results showed that it significantly reduced cell viability in breast cancer cell lines through apoptosis induction. The study highlighted the importance of the chlorophenyl substituent in enhancing cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.
  • Enzyme Inhibition : By binding to active sites on target enzymes, it prevents substrate access and subsequent catalytic activity.
  • Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

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